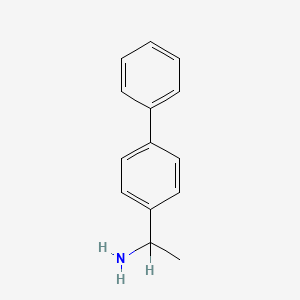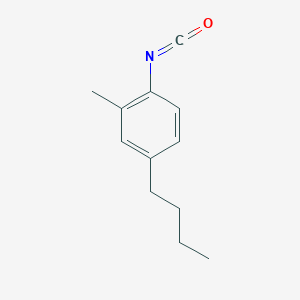
4-Butyl-1-isocyanato-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1-isocyanato-2-methylbenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related aromatic compounds and their behaviors, which can be used to infer some aspects of the compound . For instance, the synthesis of related aromatic compounds involves the use of halogenated intermediates and organometallic reagents, as seen in the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene . The physical and chemical properties of similar compounds, such as 4'-butyl-4-(2-methylbutoxy)azoxybenzene, have been studied using techniques like dielectric relaxation spectroscopy .
Synthesis Analysis
The synthesis of related aromatic compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of dimagnesiated aromatic compounds can be achieved by treating halogenated precursors with organometallic reagents . Similarly, the bromination of 1,4-di-tert.butylbenzene leads to various brominated products depending on the reaction conditions . These studies suggest that the synthesis of 4-Butyl-1-isocyanato-2-methylbenzene would likely involve steps such as halogenation and subsequent reactions with nucleophiles or rearrangements.
Molecular Structure Analysis
The molecular structure of aromatic compounds can be complex, with substituents affecting the overall stability and reactivity. Mass spectrometry has been used to study the formation and decomposition of ions derived from aromatic compounds, providing insights into their structure and the effects of substituents . The structure of 4-Butyl-1-isocyanato-2-methylbenzene would be expected to show similar complexity, with the butyl and isocyanato groups influencing its reactivity and stability.
Chemical Reactions Analysis
The chemical reactions of aromatic compounds can vary widely depending on the substituents present. For instance, the presence of tert-butyl groups can lead to the formation of multiple brominated products when reacted with bromine . The isocyanato group in 4-Butyl-1-isocyanato-2-methylbenzene would likely make it reactive towards nucleophiles, potentially leading to the formation of ureas or amines upon reaction with amines or water, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The dielectric relaxation spectroscopy of 4'-butyl-4-(2-methylbutoxy)azoxybenzene reveals complex dynamics and phase behavior, which are affected by temperature and the nature of the substituents . Although not directly studied, 4-Butyl-1-isocyanato-2-methylbenzene would also be expected to exhibit unique physical and chemical properties that could be elucidated using similar analytical techniques.
Wissenschaftliche Forschungsanwendungen
Hydrocracking of Polycyclic Aromatic Compounds
- Research on the hydrocracking of 1-methylnaphthalene and 2-methylnaphthalene catalyzed by a sulfided nickel molybdenum/alumina catalyst under hydrogen pressure highlights the production of compounds including C11-alkylbenzenes, such as (1-methylbutyl)benzene, pentylbenzene, and 1-butyl-2-methylbenzene, which are closely related to 4-Butyl-1-isocyanato-2-methylbenzene (Miki & Sugimoto, 1995).
Antioxidant Activities of Methylbenzenediol Derivatives
- A study on the antioxidant activities of synthetic methylbenzenediol derivatives, including compounds similar to 4-Butyl-1-isocyanato-2-methylbenzene, showed significant antioxidant potential, useful in various applications like food science and pharmacology (Huang et al., 2014).
Ultrasound-Assisted Organic Synthesis
- The preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to 4-Butyl-1-isocyanato-2-methylbenzene, via ultrasound-assisted organic synthesis, highlights innovative methods in organic chemistry and industrial applications (Harikumar & Rajendran, 2014).
Hydrogenation and Dehydrogenation Catalysis
- A study on the hydrogenation and dehydrogenation of 4-Isopropenyl-1-methylcyclohexene catalyzed by various oxides, leading to products like 1-isopropyl-4-methylbenzene, relates to the reactivity and potential applications of 4-Butyl-1-isocyanato-2-methylbenzene in catalysis (Tanaka et al., 1978).
Liquid Crystal Dynamics
- Research on the dynamics of liquid crystals, specifically 4'-butyl-4-(2-methylbutoxy)azoxybenzene, provides insights into the material properties and potential applications of similar compounds in display technologies and materials science (Juszyńska-Gałązka et al., 2014).
Rhodium Complexes in Organometallic Chemistry
- A study on Rhodium complexes, involving ligands similar to 4-Butyl-1-isocyanato-2-methylbenzene, illustrates their importance in organometallic chemistry and potential industrial applications, such as in catalysis and synthesis (Dixon et al., 2003).
Eigenschaften
IUPAC Name |
4-butyl-1-isocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDVZMFYBGXIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370878 |
Source


|
| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1-isocyanato-2-methylbenzene | |
CAS RN |
306935-81-9 |
Source


|
| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


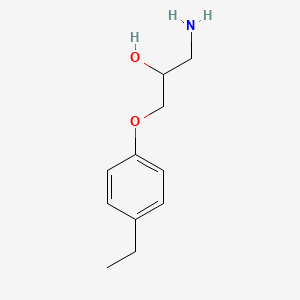
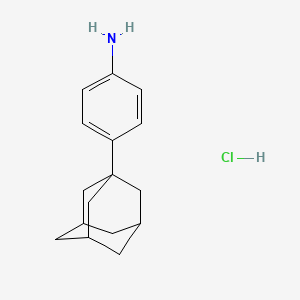
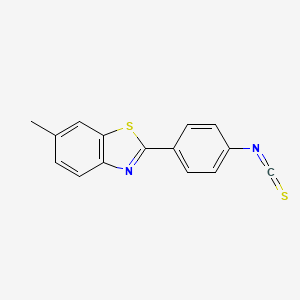


![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

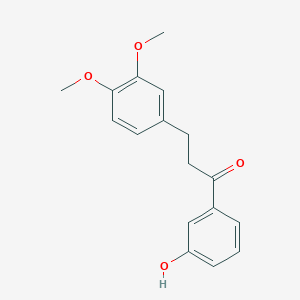
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
